16-Oxocafestol

Vue d'ensemble

Description

16-Oxocafestol is a derivative of the diterpene cafestol, which is found in coffee. This compound has garnered interest due to its potential biological activities, including its ability to induce phase II enzymes and exhibit anticancer, chemopreventive, and antioxidative properties .

Méthodes De Préparation

16-Oxocafestol is synthesized from cafestol through a series of chemical reactions. The synthetic route typically involves oxidation reactions to introduce the oxo group at the 16th position of the cafestol molecule. The specific reaction conditions and reagents used in these synthetic routes are not widely detailed in the literature .

Analyse Des Réactions Chimiques

16-Oxocafestol undergoes various chemical reactions, including:

Reduction: Potential reduction reactions could convert the oxo group back to a hydroxyl group.

Substitution: The compound may undergo substitution reactions at various positions on the molecule.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

Anti-Inflammatory and Immunomodulatory Effects

16-Oxocafestol has demonstrated significant anti-inflammatory properties. Research indicates that it enhances the levels of glutathione S-transferase (GST), an enzyme involved in detoxification processes, thereby potentially reducing oxidative stress and inflammation in cells . This makes it a candidate for developing treatments for chronic inflammatory diseases.

Antiviral Activity

The compound has shown effectiveness against various viruses, including HIV and influenza. Studies suggest that this compound can inhibit viral replication, making it a promising agent in antiviral drug development . Its mechanism involves modulating immune responses and directly affecting viral entry or replication processes.

Cancer Research

Antitumor Properties

Recent studies have highlighted the antitumor potential of this compound. It has been observed to induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and modulation of the MAPK/ERK signaling pathway . This suggests its potential as a therapeutic agent in cancer treatment.

Cell Cycle Regulation

Research indicates that this compound can influence cell cycle progression by affecting cyclin-dependent kinases (CDKs). This regulation can lead to cell cycle arrest in cancer cells, thereby inhibiting tumor growth .

Metabolic Applications

Modulation of Metabolic Enzymes

The compound is known to interact with various metabolic enzymes, such as 5-alpha reductase and acetyl-CoA carboxylase. These interactions may influence lipid metabolism and energy homeostasis, making it relevant in the context of metabolic disorders like obesity and diabetes .

Neuroprotective Effects

Cognitive Function Enhancement

Emerging evidence suggests that this compound may have neuroprotective effects, potentially enhancing cognitive functions. Its ability to modulate neuronal signaling pathways could be beneficial in addressing neurodegenerative diseases .

Table 1: Summary of Key Findings on this compound Applications

Mécanisme D'action

16-Oxocafestol exerts its effects primarily by enhancing the levels of glutathione S-transferase (GST) and tissue sulfhydryl in the liver and small bowel mucosa. This induction of GST activity is crucial for detoxification processes, as GSTs catalyze the conjugation of glutathione to various electrophilic compounds, facilitating their excretion .

Comparaison Avec Des Composés Similaires

16-Oxocafestol is unique compared to other diterpene derivatives like kahweol and cafestol due to its specific structural modifications and biological activities. Similar compounds include:

Cafestol: The parent compound, found in coffee, known for its cholesterol-raising effects.

Kahweol: Another diterpene found in coffee, with similar biological activities but different structural features.

Diterpenes: A broader class of compounds with diverse biological activities, including anti-inflammatory and anticancer properties

This compound stands out due to its specific ability to induce phase II detoxification enzymes and its potential antioxidative and chemopreventive effects.

Activité Biologique

16-Oxocafestol is a bioactive compound derived from cafestol, a diterpene found in coffee. Its biological activities have garnered attention due to its potential health benefits and mechanisms of action. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its ability to enhance the levels of glutathione S-transferase (GST) and tissue sulfhydryl in liver tissues, suggesting a role in detoxification processes . GSTs are crucial enzymes involved in the conjugation of glutathione to various substrates, facilitating the excretion of potentially harmful compounds. The compound's mechanism may involve:

- Antioxidant Activity : By enhancing GST levels, this compound may help reduce oxidative stress in cells.

- Detoxification : Increasing GST activity can lead to improved detoxification pathways, potentially protecting against liver damage.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity, which may protect cells from oxidative damage.

- Hepatoprotective Effects : By enhancing GST levels, it contributes to liver protection against toxins and may aid in liver recovery from damage.

- Anti-inflammatory Effects : Similar to its precursor cafestol, this compound may possess anti-inflammatory properties that could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

- Study on Hepatotoxicity : In a controlled study, administration of this compound in animal models showed a significant reduction in markers of liver damage when compared to untreated controls. This suggests its potential as a therapeutic agent for liver-related ailments.

- In Vitro Studies : Cell line experiments have demonstrated that this compound can significantly increase GST activity, providing evidence for its role in enhancing cellular detoxification mechanisms.

Data Table: Summary of Biological Activities

Propriétés

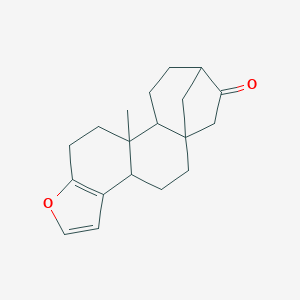

IUPAC Name |

12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYTNONBBOFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.